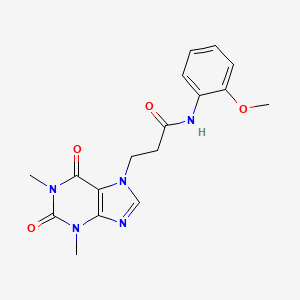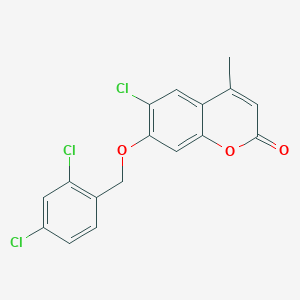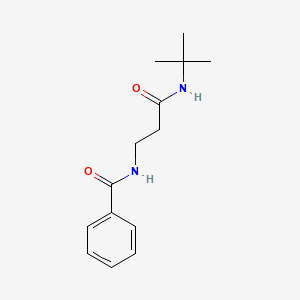![molecular formula C14H14N2O2 B14957912 (1Z)-(3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-ylidene)hydrazine](/img/structure/B14957912.png)
(1Z)-(3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-ylidene)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(7Z)-3,4,9-TRIMETHYL-7H-FURO[2,3-F]CHROMEN-7-YLIDENE]HYDRAZINE is a complex organic compound that belongs to the class of furochromenes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(7Z)-3,4,9-TRIMETHYL-7H-FURO[2,3-F]CHROMEN-7-YLIDENE]HYDRAZINE typically involves multi-step organic reactions. One common method includes the condensation of 3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-one with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated systems to enhance yield and purity.
化学反応の分析
Types of Reactions
[(7Z)-3,4,9-TRIMETHYL-7H-FURO[2,3-F]CHROMEN-7-YLIDENE]HYDRAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where hydrazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding furochromenone derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted furochromene derivatives.
科学的研究の応用
[(7Z)-3,4,9-TRIMETHYL-7H-FURO[2,3-F]CHROMEN-7-YLIDENE]HYDRAZINE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
作用機序
The mechanism of action of [(7Z)-3,4,9-TRIMETHYL-7H-FURO[2,3-F]CHROMEN-7-YLIDENE]HYDRAZINE involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The furochromene core can interact with cellular membranes, affecting their integrity and function.
類似化合物との比較
[(7Z)-3,4,9-TRIMETHYL-7H-FURO[2,3-F]CHROMEN-7-YLIDENE]HYDRAZINE can be compared with other furochromene derivatives such as:
- (2,9-Dimethyl-3,5-diphenyl-furo[3,2-g]chromen-7-ylidene)-hydrazine
- 2,3,4-Trimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one
These compounds share similar structural features but differ in their substitution patterns, leading to variations in their chemical reactivity and biological activities
特性
分子式 |
C14H14N2O2 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC名 |
(Z)-(3,4,9-trimethylfuro[2,3-f]chromen-7-ylidene)hydrazine |
InChI |
InChI=1S/C14H14N2O2/c1-7-4-10-13(8(2)5-11(16-15)18-10)14-12(7)9(3)6-17-14/h4-6H,15H2,1-3H3/b16-11- |
InChIキー |
JVFKTUUVGQYKSV-WJDWOHSUSA-N |
異性体SMILES |
CC1=CC2=C(C(=C/C(=N/N)/O2)C)C3=C1C(=CO3)C |
正規SMILES |
CC1=CC2=C(C(=CC(=NN)O2)C)C3=C1C(=CO3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-chloro-4-methyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate](/img/structure/B14957831.png)
![4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B14957835.png)

![3-(3,4,5-trimethoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B14957844.png)

![1-(4-chlorophenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14957864.png)
![7'-[(3,4-dichlorobenzyl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B14957872.png)
![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine](/img/structure/B14957920.png)
![methyl 4,5-dimethoxy-2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate](/img/structure/B14957934.png)
![N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-leucine](/img/structure/B14957937.png)
![2-chloro-N-[3-oxo-3-(pentan-2-ylamino)propyl]benzamide](/img/structure/B14957943.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B14957951.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B14957956.png)

